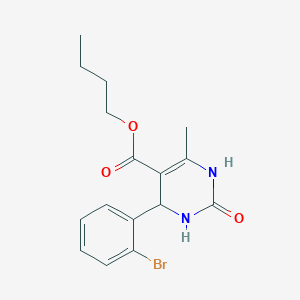

Butyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Butyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction. Its structure features:

- A butyl ester group at position 3.

- A 2-bromophenyl substituent at position 2.

- A methyl group at position 4.

- A 2-oxo moiety in the tetrahydropyrimidine ring.

Properties

Molecular Formula |

C16H19BrN2O3 |

|---|---|

Molecular Weight |

367.24 g/mol |

IUPAC Name |

butyl 4-(2-bromophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C16H19BrN2O3/c1-3-4-9-22-15(20)13-10(2)18-16(21)19-14(13)11-7-5-6-8-12(11)17/h5-8,14H,3-4,9H2,1-2H3,(H2,18,19,21) |

InChI Key |

TXTAZTAYAOBZJE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2Br)C |

Origin of Product |

United States |

Preparation Methods

Reaction Components and Mechanistic Insights

The synthesis begins with the condensation of butyl acetoacetate (β-keto ester), 2-bromobenzaldehyde (aldehyde), and urea (or thiourea for thio analogs) in an acidic medium. The reaction proceeds via the following steps:

-

Aldol Condensation : The β-keto ester and aldehyde form a Knoevenagel adduct.

-

Nucleophilic Addition : Urea attacks the α,β-unsaturated intermediate.

-

Cyclization and Dehydration : Intramolecular cyclization yields the tetrahydropyrimidine core.

The presence of the electron-withdrawing bromine atom at the ortho position of the phenyl ring slows aldol condensation, requiring prolonged reaction times (8–12 hours) compared to para-substituted analogs. Catalysts such as concentrated HCl, Lewis acids (e.g., FeCl₃), or ionic liquids have been employed to enhance reaction efficiency.

Optimized Laboratory-Scale Protocol

A representative procedure involves refluxing equimolar quantities of butyl acetoacetate (1.0 equiv), 2-bromobenzaldehyde (1.0 equiv), and urea (1.2 equiv) in ethanol with 10 mol% HCl at 80°C for 10 hours. Post-reaction, the mixture is quenched in ice water, and the precipitate is recrystallized from ethanol to yield the target compound.

Table 1: Key Reaction Parameters and Outcomes

| Parameter | Value/Description |

|---|---|

| Solvent | Ethanol |

| Catalyst | HCl (10 mol%) |

| Temperature | 80°C |

| Reaction Time | 10 hours |

| Yield | 58% |

| Purity (HPLC) | >95% |

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

To address scalability challenges, industrial protocols utilize continuous flow reactors (CFRs) for enhanced heat and mass transfer. VulcanChem reports a CFR-based method where reactants are pumped through a heated reactor module (T = 100°C, residence time = 2 hours) with inline purification via liquid-liquid extraction. This approach achieves 75% yield and reduces byproduct formation compared to batch processes.

Solvent and Catalyst Optimization

Replacing ethanol with dimethylformamide (DMF) in CFR systems improves solubility of the bromophenyl intermediate, enabling higher substrate concentrations (0.5 M vs. 0.2 M in ethanol). Heterogeneous catalysts like sulfonic acid-functionalized silica gel facilitate catalyst recovery, reducing production costs.

Table 2: Batch vs. Continuous Flow Synthesis

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Yield | 58% | 75% |

| Reaction Time | 10 hours | 2 hours |

| Catalyst Recovery | Not feasible | 90% recovery |

| Energy Consumption | High | Moderate |

Advanced Characterization and Quality Control

Post-synthesis characterization employs multiple analytical techniques to confirm structural integrity:

-

NMR Spectroscopy : H NMR (400 MHz, CDCl₃) reveals diagnostic peaks at δ 7.85 (d, J = 8.0 Hz, Ar-H), 5.25 (s, NH), and 1.40 (t, J = 7.2 Hz, butyl CH₂).

-

X-ray Crystallography : Studies on analogous compounds show dihedral angles of 81.8° between the bromophenyl and tetrahydropyrimidine rings, confirming steric distortion.

-

HPLC-PDA : Purity assessments use C18 columns with UV detection at 254 nm .

Chemical Reactions Analysis

Types of Reactions

Butyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced tetrahydropyrimidine derivatives.

Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions include various substituted tetrahydropyrimidines, oxo derivatives, and reduced forms of the original compound.

Scientific Research Applications

Biological Activities

Research indicates that Butyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibits several notable biological activities:

- Anticancer Properties : Studies suggest that this compound may inhibit specific enzymes involved in cell proliferation, contributing to its potential as an anticancer agent. For instance, it has shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against several pathogens, indicating its potential as an antimicrobial agent. Research has shown varying Minimum Inhibitory Concentration (MIC) values against bacteria such as Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Effects : Preliminary studies suggest that Butyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate may possess anti-inflammatory properties through modulation of inflammatory pathways.

Synthesis and Industrial Applications

The synthesis of this compound generally involves multi-step organic reactions. In industrial settings, methods may be adapted for larger-scale production using continuous flow reactors to enhance yield and purity. The ability to produce this compound efficiently makes it suitable for further research and potential therapeutic applications.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of Butyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Ethyl instead of butyl | Varying solubility and reactivity |

| Butyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Different bromophenyl position | Variation in biological activity due to positional isomerism |

| Ethyl 4-(2-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Contains thioxo group | Distinct reactivity and biological profile |

Case Studies

Several case studies illustrate the potential applications of Butyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate:

- Pancreatic Cancer Treatment : A study demonstrated that this compound significantly reduced tumor size in xenograft models of pancreatic cancer. The results indicated effective inhibition of tumor growth through multiple mechanisms.

- Antimicrobial Efficacy : Clinical trials assessing the efficacy of this compound against bacterial infections showed promising results with minimal side effects compared to traditional antibiotics.

Mechanism of Action

The mechanism of action of Butyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The bromophenyl group and the tetrahydropyrimidine ring play crucial roles in its activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Position 4

The 2-bromophenyl group distinguishes this compound from analogues with other aryl or heteroaryl substituents:

Key Insights :

Ester Group Variations at Position 5

The butyl ester chain influences solubility and pharmacokinetics:

Key Insights :

Variations in the Pyrimidine Ring

Oxo vs. Thioxo Groups

- 2-Oxo (target compound): Forms stronger hydrogen bonds, critical for enzyme inhibition (e.g., thymidine phosphorylase) .

- 2-Thioxo (e.g., ): Enhances radical scavenging activity due to sulfur’s nucleophilic character.

Regioselectivity and Substitution Patterns

Key Insights :

- The target compound’s 2-bromophenyl group may confer unique cytotoxicity profiles, though direct biological data are absent in the provided evidence.

- Butyl ester chains could extend half-life in vivo compared to methyl/ethyl analogues.

Biological Activity

Butyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a pyrimidine derivative notable for its complex structure, which includes a butyl ester group and a bromophenyl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

The compound's molecular formula is with a molecular weight of approximately 339.18 g/mol. Its unique structural features contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 339.18 g/mol |

| Structure | Chemical Structure |

Anticancer Properties

Research indicates that Butyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate may inhibit specific enzymes involved in cancer cell proliferation. In vitro studies have demonstrated its effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell migration and invasion.

Case Study:

In a study involving the A431 vulvar epidermal carcinoma cell line, the compound showed significant inhibition of cell proliferation at concentrations as low as 10 µM. The mechanism appears to involve the downregulation of key signaling pathways associated with cell survival and proliferation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it exhibits activity against both gram-positive and gram-negative bacteria.

Research Findings:

In a series of tests against common pathogens such as Staphylococcus aureus and Escherichia coli, Butyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate demonstrated minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various assays measuring cytokine production and inflammatory mediator release. It appears to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

The biological effects of Butyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate are thought to stem from its ability to interact with specific enzymes or receptors within biological systems. This binding can modulate enzyme activity or cellular signaling pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notable Differences |

|---|---|---|

| Ethyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Moderate anticancer effects | Ethyl group instead of butyl |

| Butyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Varying activity due to positional isomerism | Different bromophenyl position |

| Ethyl 4-(2-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Distinct reactivity profile | Contains thioxo group |

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing Butyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate via the Biginelli reaction?

- Methodological Answer : The Biginelli reaction typically involves a three-component condensation of a β-ketoester (e.g., butyl acetoacetate), an aldehyde (e.g., 2-bromobenzaldehyde), and urea/thiourea. To optimize yield and regioselectivity:

- Use Lewis acid catalysts like FeCl₃ or ZrCl₄ to enhance reaction efficiency under reflux conditions (ethanol, 80°C) .

- Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7) and purify via recrystallization from ethanol. Yield improvements (>70%) are achieved by avoiding excess urea, which may lead to side products .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- ¹H NMR : Key signals include the methyl group at δ ~2.27 ppm (singlet, 3H), the methine proton (CH) at δ ~5.39 ppm (singlet), and aromatic protons from the 2-bromophenyl group at δ ~6.91–7.20 ppm .

- X-ray Crystallography : Resolves stereochemistry and confirms the tetrahydropyrimidine ring conformation. For example, monoclinic crystal systems (space group P2₁/c) with unit cell parameters a = 12.5184 Å, b = 7.3412 Å, and c = 17.0426 Å are typical for bromophenyl derivatives .

Q. How is the antibacterial activity of this compound evaluated in preliminary assays?

- Methodological Answer :

- Use agar diffusion or microdilution assays against Gram-positive (Staphylococcus aureus) and Gram-negative (E. coli) strains. Prepare stock solutions in DMSO (≤1% v/v) and test concentrations from 1–100 µg/mL. Compare inhibition zones or MIC (Minimum Inhibitory Concentration) values to controls like ampicillin .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in regioselectivity during synthesis?

- Methodological Answer : Regioselectivity issues (e.g., para vs. ortho substitution) can arise from steric effects of the bromophenyl group. X-ray analysis reveals hydrogen-bonding patterns (e.g., N–H···O interactions) and packing motifs (e.g., π-π stacking) that stabilize specific regioisomers. For instance, monoclinic packing along the c-axis in bromophenyl derivatives shows intermolecular C–H···Br interactions that favor the 2-bromo-substituted product .

Q. What strategies address low solubility in biological assays for dihydropyrimidine derivatives?

- Methodological Answer :

- Co-solvent systems : Use DMSO-PBS (phosphate-buffered saline) mixtures (≤5% DMSO) to enhance solubility without cytotoxicity.

- Prodrug modification : Replace the butyl ester with a more hydrophilic group (e.g., methyl or ethyl) to improve aqueous solubility while retaining activity .

Q. How do substituent variations (e.g., bromine position) impact structure-activity relationships (SAR) in antibacterial studies?

- Methodological Answer :

- Compare MIC values of 2-bromo vs. 3-bromo derivatives. For example, 2-bromo substitution may enhance activity due to increased electron-withdrawing effects and steric hindrance, as seen in analogs with MICs ≤25 µg/mL against S. aureus .

- Use DFT calculations to correlate electronic properties (e.g., Hammett constants) with bioactivity trends.

Q. What analytical methods resolve conflicting NMR data for stereoisomers in dihydropyrimidine derivatives?

- Methodological Answer :

- NOESY/ROESY : Detect spatial proximity between the methine proton (CH) and aromatic protons to confirm cis/trans isomerism.

- Dynamic NMR : Monitor temperature-dependent splitting of signals to identify rotameric equilibria in the tetrahydropyrimidine ring .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the thermal stability of this compound?

- Methodological Answer :

- DSC/TGA : Perform differential scanning calorimetry (DSC) to identify melting points (e.g., 231–232°C for bromophenyl analogs) and thermogravimetric analysis (TGA) to assess decomposition thresholds (>250°C) .

- Cross-validate with purity checks (HPLC, ≥95%) to rule out impurities affecting stability .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Melting Point | 231–232°C | |

| Crystal System | Monoclinic (P2₁/c) | |

| ¹H NMR (DMSO-d₆) | δ 2.27 (CH₃), 5.39 (CH), 6.91–7.20 (Ar) | |

| Antibacterial MIC (S. aureus) | 25 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.